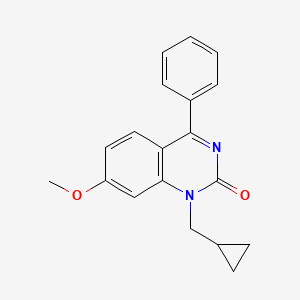![molecular formula C19H18ClNOS B14608039 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine CAS No. 60629-73-4](/img/structure/B14608039.png)
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is a complex organic compound that belongs to the thioxanthene class This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine typically involves multiple steps. One common method starts with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with appropriate reagents to introduce the morpholine ring. The reaction conditions often involve the use of solvents like toluene and t-BuOH, and the reactions are carried out under an inert atmosphere, such as argon, at elevated temperatures (e.g., 120°C) for extended periods (e.g., 16 hours) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine has several scientific research applications:
Biology: Investigated for its potential as an antipsychotic agent, similar to other thioxanthene derivatives.
Medicine: Explored for its therapeutic potential in treating nervous, mental, and emotional conditions.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine involves its interaction with various molecular targets. It exerts its effects by blocking receptors such as 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors. This blockade affects neurotransmitter pathways, leading to its therapeutic effects in treating psychotic disorders .
Comparación Con Compuestos Similares
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties.
Zuclopenthixol: A related compound used in the treatment of schizophrenia.
Uniqueness
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct pharmacological properties compared to other thioxanthene derivatives.
Propiedades
Número CAS |
60629-73-4 |
|---|---|
Fórmula molecular |
C19H18ClNOS |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
2-[(2-chlorothioxanthen-9-ylidene)methyl]-4-methylmorpholine |
InChI |
InChI=1S/C19H18ClNOS/c1-21-8-9-22-14(12-21)11-16-15-4-2-3-5-18(15)23-19-7-6-13(20)10-17(16)19/h2-7,10-11,14H,8-9,12H2,1H3 |
Clave InChI |
PJUOIOOYYYXFLA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)C=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
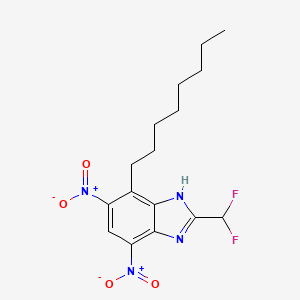
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
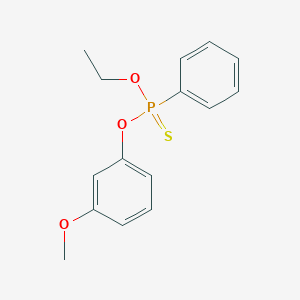
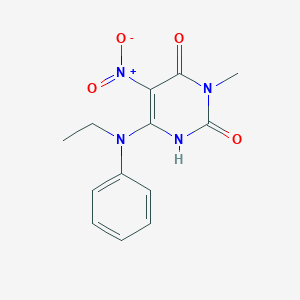
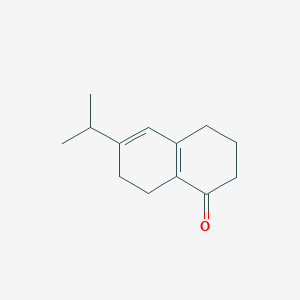
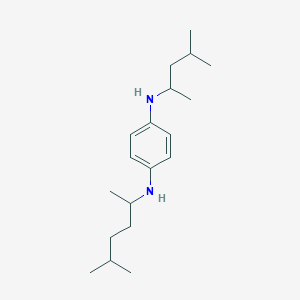
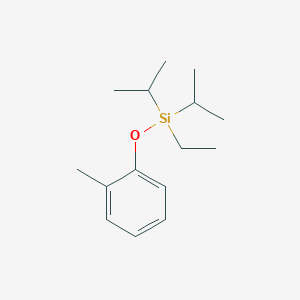

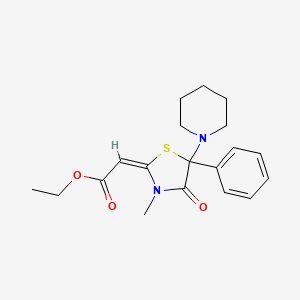
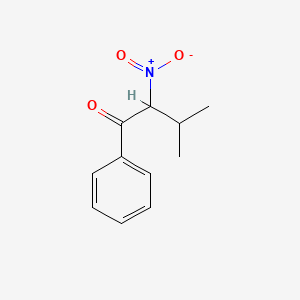
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
